Ac-PAL-AMC: A Fluorogenic Substrate for Immunoproteasome Activity
Ac-PAL-AMC: A Fluorogenic Substrate for Immunoproteasome Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-PAL-AMC (Acetyl-Prolyl-Alanyl-Leucyl-7-Amino-4-methylcoumarin) is a synthetic, fluorogenic peptide substrate designed for the sensitive and specific measurement of the caspase-like activity of the immunoproteasome.[1][2] This substrate is particularly valuable for researchers in immunology, oncology, and drug discovery who are investigating the role of the immunoproteasome in various physiological and pathological processes. Its preferential cleavage by the β1i (LMP2) subunit of the immunoproteasome over its constitutive counterpart allows for the specific assessment of immunoproteasome activity in complex biological samples.[3][4][5]
Upon enzymatic cleavage by the active β1i subunit, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) moiety is released.[3][5] The resulting fluorescence can be readily quantified using a fluorometer or a fluorescence plate reader, providing a direct measure of the enzymatic activity.[6]
Biochemical and Physical Properties
Ac-PAL-AMC is a well-characterized peptide substrate with defined chemical and physical properties crucial for its use in enzymatic assays.
| Property | Value | Reference |
| Full Chemical Name | 1-acetyl-L-prolyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-leucinamide | [3] |
| Synonyms | Ac-Pro-Ala-Leu-AMC, Ac-PAL-AMC | [3][6] |
| Molecular Formula | C₂₆H₃₄N₄O₆ | [2][3] |
| Molecular Weight | 498.6 g/mol | [2][3][6] |
| Purity | >95% (as determined by HPLC) | [6] |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMSO | [3] |
Spectral Properties
The fluorogenic nature of Ac-PAL-AMC is central to its application. The AMC fluorophore, once liberated from the peptide, exhibits distinct excitation and emission spectra.
| Parameter | Wavelength (nm) | Reference |
| Excitation Maximum | 345 - 360 | [1][6] |
| Emission Maximum | 430 - 460 | [3][5][6] |
Mechanism of Action
The utility of Ac-PAL-AMC as a reporter of immunoproteasome activity is based on a straightforward enzymatic reaction. The substrate is specifically recognized and cleaved by the β1i (LMP2) subunit of the immunoproteasome.
Figure 1. Enzymatic cleavage of Ac-PAL-AMC by the immunoproteasome, resulting in the release of a fluorescent AMC molecule.
Experimental Protocols
The following is a generalized protocol for measuring immunoproteasome activity using Ac-PAL-AMC. This protocol may require optimization depending on the specific experimental conditions and the nature of the enzyme source.
Reagents and Materials
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Ac-PAL-AMC substrate
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Purified 20S immunoproteasome or constitutive proteasome (for comparison)
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PA28β activator (optional, but recommended for enhanced activity)
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Assay Buffer: 20 mM Tris-HCl, pH 7.1, 50 mM NaCl, 2 mM β-mercaptoethanol
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DMSO for substrate stock solution preparation
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96-well black microplate
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Fluorescence plate reader
Experimental Workflow
Figure 2. A typical experimental workflow for measuring immunoproteasome activity using Ac-PAL-AMC.
Detailed Procedural Steps
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Substrate Preparation: Prepare a stock solution of Ac-PAL-AMC in DMSO. Further dilute the substrate to the desired working concentration (typically 50-200 µM) in the assay buffer.[6]
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Enzyme Preparation: Dilute the 20S immunoproteasome to the desired concentration (e.g., 20 nM) in the assay buffer.[6] If using a proteasome activator, pre-incubate the enzyme with the activator (e.g., 120 nM PA28β) for 15 minutes at 37°C.[6]
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Assay Initiation: In a 96-well black microplate, add the prepared enzyme solution. To initiate the reaction, add the diluted Ac-PAL-AMC substrate to each well. Include appropriate controls, such as a no-enzyme control (assay buffer + substrate) to determine background fluorescence.[6]
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Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and begin kinetic measurements. Record the fluorescence intensity at regular intervals over a specified period (e.g., 20 minutes) using an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.[6]
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Data Analysis: Subtract the background fluorescence (from the no-enzyme control) from all experimental readings. The rate of the reaction can be determined by calculating the linear slope of the fluorescence intensity versus time plot.[6]
Applications in Research and Drug Development
Ac-PAL-AMC is a versatile tool with broad applications in several research areas:
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Immunoproteasome Activity Profiling: Directly measure the specific activity of the β1i subunit in purified enzyme preparations, cell lysates, and tissue homogenates.
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Inhibitor Screening: Screen for and characterize novel inhibitors of the immunoproteasome, which are of significant interest in the development of therapeutics for autoimmune diseases and cancer.
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Disease Research: Investigate the role of the immunoproteasome in various pathological conditions, including cancer, autoimmune disorders, and neurodegenerative diseases.
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Basic Research: Elucidate the fundamental biology of the ubiquitin-proteasome system and the distinct roles of the constitutive and immunoproteasomes.
Storage and Stability
Proper storage of Ac-PAL-AMC is crucial for maintaining its activity and ensuring reproducible experimental results.
| Condition | Recommendation | Reference |
| Unopened Product (Powder) | Store at -20°C to -70°C. Avoid repeated freeze-thaw cycles. | [6] |
| Stock Solution in DMSO | Store at -20°C to -80°C. Aliquot to avoid multiple freeze-thaw cycles. | [1][4][6] |
| Stability | The solid product is stable for at least 4 years when stored correctly. Stock solutions at -80°C are stable for up to 6 months. | [3][4] |
Conclusion
Ac-PAL-AMC is a robust and specific fluorogenic substrate that enables the sensitive quantification of immunoproteasome activity. Its well-defined properties and straightforward application make it an indispensable tool for researchers and drug development professionals working to understand and target the immunoproteasome. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of Ac-PAL-AMC in a variety of research settings.
